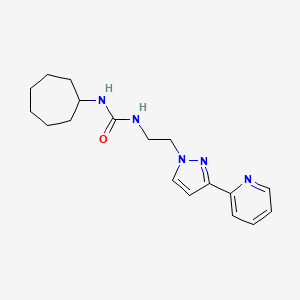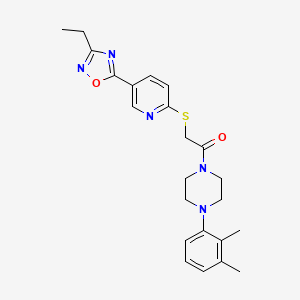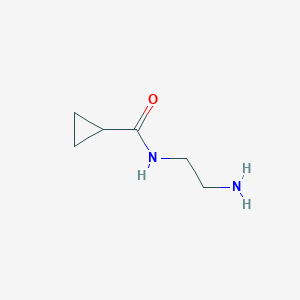
N-(2-aminoethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives and their analogs, including N-(2-aminoethyl)cyclopropanecarboxamide, typically involves strategies to form the three-membered cyclopropane ring efficiently while introducing functional groups. Techniques such as cyclopropanation reactions, using diazo compounds or ylide intermediates, have been explored for constructing cyclopropane cores with the desired substitution patterns (Zhu et al., 2016).
Molecular Structure Analysis
The molecular structure of N-(2-aminoethyl)cyclopropanecarboxamide and related compounds has been studied through various analytical methods, including X-ray crystallography and computational chemistry. These studies reveal the conformational preferences of the cyclopropane ring and the spatial arrangement of substituents, which significantly influence the molecule's reactivity and interaction with biological targets (Abele et al., 1999).
Chemical Reactions and Properties
Cyclopropane derivatives engage in a range of chemical reactions, leveraging the ring strain and functional groups for synthetic transformations. For example, the aminoethyl group in N-(2-aminoethyl)cyclopropanecarboxamide can act as a nucleophile in substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The compound's reactivity is influenced by the presence of the amide, which can affect the electron density and steric environment around the cyclopropane ring (Gopalakrishnan et al., 2016).
Physical Properties Analysis
The physical properties of N-(2-aminoethyl)cyclopropanecarboxamide, including melting point, solubility, and crystalline structure, are critical for its handling and application in various fields. The compact cyclopropane ring contributes to the molecule's stability, while the amide and aminoethyl groups affect its solubility in organic solvents and water (Pokhodylo et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(2-aminoethyl)cyclopropanecarboxamide, such as acidity/basicity, reactivity towards acids and bases, and participation in condensation reactions, are governed by the functional groups attached to the cyclopropane core. The amide linkage and amino group both play significant roles in determining the compound's chemical behavior, especially in biological systems or as part of synthetic routes for the generation of more complex molecules (Liu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Process Optimization
A practical kilogram-scale process for a Milnacipran analogue, showcasing the chemical robustness and optimization in the production of cyclopropanecarboxamide derivatives, was developed by Chen Li et al. (2012). This method overcomes the challenges associated with traditional processes, such as safety concerns and low yields, marking a significant improvement in the synthesis of these compounds (Chen Li et al., 2012).
Novel Methodologies in Organic Synthesis
Research by B. Gopalakrishnan et al. (2016) introduced a diastereoselective Pd(II)-catalyzed sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides, leading to the construction of anti β-acyloxy carboxamide derivatives. This innovative approach enables the formation of multiple bonds and stereocontrol, showcasing the compound's utility in complex organic synthesis (B. Gopalakrishnan et al., 2016).
Radiolabeling for Imaging Applications
Mingzhang Gao et al. (2017) explored the synthesis of carbon-11-labeled isonicotinamides, including derivatives of cyclopropanecarboxamides, as potential PET imaging agents for detecting GSK-3 enzyme activity in Alzheimer's disease. This work illustrates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao et al., 2017).
Advancements in Cyclopropane Chemistry
Ramarao Parella et al. (2013) reported on the auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to di- and trisubstituted cyclopropanecarboxamides. This methodology facilitates the assembly of novel cyclopropane scaffolds, contributing to the diversity of synthetic cyclopropane derivatives (Ramarao Parella et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-4-8-6(9)5-1-2-5/h5H,1-4,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKJAZWKXFLGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
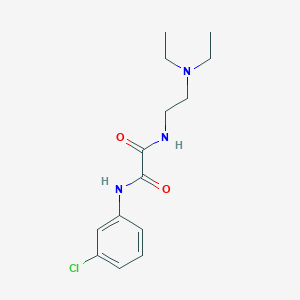

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
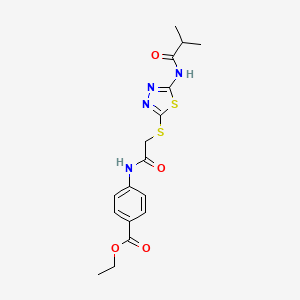
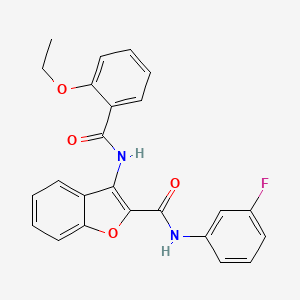
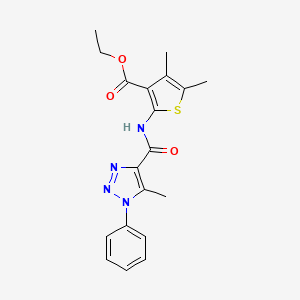
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

